molecular formula C14H20N2O B1269744 4-amino-N-cyclohexyl-N-methylbenzamide CAS No. 38681-80-0

4-amino-N-cyclohexyl-N-methylbenzamide

Cat. No.: B1269744
CAS No.: 38681-80-0
M. Wt: 232.32 g/mol
InChI Key: VBQURISEJZGIJF-UHFFFAOYSA-N
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Description

4-amino-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H20N2O. It is a derivative of benzamide, featuring an amino group at the para position of the benzene ring, and a cyclohexyl and methyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoyl chloride, cyclohexylamine, and methylamine.

    Reduction of Nitro Group: The nitro group in 4-nitrobenzoyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation Reaction: The resulting 4-aminobenzoyl chloride is then reacted with cyclohexylamine and methylamine under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.

    Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form secondary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Electrophilic Reagents: Nitrating agents like nitric acid or halogenating agents like bromine for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitrobenzamides or halogenated benzamides.

Scientific Research Applications

4-amino-N-cyclohexyl-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

4-amino-N-cyclohexyl-N-methylbenzamide can be compared with other similar compounds, such as:

    4-amino-N-cyclohexylbenzamide: Lacks the methyl group, which may affect its binding affinity and reactivity.

    4-amino-N-methylbenzamide: Lacks the cyclohexyl group, which may influence its solubility and stability.

    N-cyclohexyl-N-methylbenzamide: Lacks the amino group, which may alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQURISEJZGIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356100
Record name 4-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38681-80-0
Record name 4-Amino-N-cyclohexyl-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38681-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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